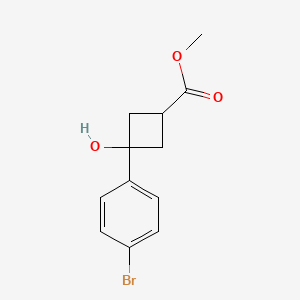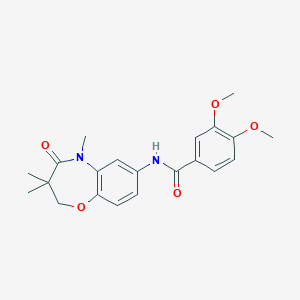
Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate
概要
説明
Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate: is an organic compound that features a cyclobutane ring substituted with a hydroxy group, a bromophenyl group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form the cyclobutane ring. The resulting intermediate is then subjected to hydrolysis and esterification to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed:
Oxidation: Formation of 3-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate.
Reduction: Formation of 3-(4-bromophenyl)-3-hydroxycyclobutanol.
Substitution: Formation of 3-(4-azidophenyl)-3-hydroxycyclobutane-1-carboxylate or 3-(4-cyanophenyl)-3-hydroxycyclobutane-1-carboxylate.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of cyclobutane-containing molecules with potential biological activity.
Biology: In biological research, Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate is studied for its interactions with various biomolecules and its potential as a pharmacophore in drug design.
Medicine: The compound’s structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where cyclobutane derivatives have shown efficacy.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxy and ester groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- Methyl 3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl 3-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl 3-(4-methylphenyl)-3-hydroxycyclobutane-1-carboxylate
Comparison: Compared to its analogs, Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can enhance the compound’s binding affinity and specificity, making it a valuable scaffold in medicinal chemistry.
特性
IUPAC Name |
methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-16-11(14)8-6-12(15,7-8)9-2-4-10(13)5-3-9/h2-5,8,15H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYBWCQOBNAJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methoxyphenyl)-3-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea](/img/structure/B2705806.png)
![(E)-3-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acrylamide](/img/structure/B2705807.png)
![Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2705808.png)
![6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2705811.png)
![2-Methoxyethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2705814.png)
![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/new.no-structure.jpg)


![2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2705821.png)

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2705824.png)

![2-(Methylthio)-5-nitrobenzo[d]thiazole](/img/structure/B2705828.png)
